Pagoclone - 133737-48-1

Pagoclone

Catalog Number: EVT-1211391
CAS Number: 133737-48-1
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pagoclone is an anxiolytic drug from the cyclopyrrolone family, which is related to other more well known drugs such as the sleeping medication zopiclone. It is one of a relatively recently developed class of medicines known as the nonbenzodiazepines, which have similar effects to the older benzodiazepine group, but with quite different chemical structures.
Classification and Source

Pagoclone is categorized as a small molecule drug that acts primarily as a partial agonist at the gamma-aminobutyric acid A (GABAA) receptor, specifically targeting subtypes containing α1, α2, α3, and α5 subunits. Its chemical formula is C23_{23}H22_{22}ClN3_3O2_2, with a molar mass of 407.90 g·mol1^{-1} .

Synthesis Analysis

The synthesis of Pagoclone has undergone various methodologies over the years. A notable approach involves the use of phthalic anhydride and 2-amino-7-chloro-1,8-naphthyridine to form a phthalimide, which is then selectively reduced to yield 2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxyisoindolin-1-one .

Key Synthetic Steps

  1. Formation of Phthalimide: The reaction of phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine.
  2. Selective Reduction: One carbonyl group of the imide is reduced to form an alcohol.
  3. Alkylation: The alcohol undergoes nucleophilic substitution with ethyl 5-methyl-3-oxohexanoate to yield a more complex structure.

These steps can be optimized using various conditions such as temperature and reaction time to enhance yields .

Molecular Structure Analysis

The molecular structure of Pagoclone features a complex arrangement that includes an isoindolinone core. The compound's structure can be represented as follows:

  • Core Structure: Isoindolinone with a chlorine atom and a hydroxyl group contributing to its pharmacological activity.

Structural Data

  • Molecular Formula: C23_{23}H22_{22}ClN3_3O2_2
  • 3D Structure: The compound exhibits significant steric effects due to its bulky groups, influencing its binding affinity to GABAA receptors .
Chemical Reactions Analysis

Pagoclone participates in several chemical reactions during its synthesis, primarily involving nucleophilic substitutions and reductions:

  1. Wittig Reaction: Utilized for the formation of double bonds in the synthesis pathway.
  2. Michael Addition: This reaction type facilitates the formation of cyclic structures crucial for the isoindolinone framework.
  3. Reduction Reactions: Key in converting imides to alcohols or aldehydes, which are essential intermediates in the synthetic pathway .
Mechanism of Action

Pagoclone functions primarily as a partial agonist at GABAA receptors. Its mechanism involves:

  • Binding Affinity: It binds with high affinity (0.7–9.1 nM) to the benzodiazepine site on GABAA receptors.
  • Agonistic Activity: Acts as a partial agonist at α1-, α2-, and α5-containing receptors while being a full agonist at α3 subunit-containing receptors.

This selective binding profile contributes to its anxiolytic effects while minimizing sedative properties at lower doses .

Physical and Chemical Properties Analysis

Pagoclone exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.
  • Stability: Stability can be influenced by environmental factors such as temperature and light exposure.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds .
Applications

Although Pagoclone has not been commercialized, it has been explored for various scientific applications:

  1. Anxiolytic Treatment: Investigated for its potential use in treating anxiety disorders due to its GABAA receptor activity.
  2. Speech Fluency Disorders: Trialed for improving speech fluency in stuttering patients, though clinical trials were discontinued due to insufficient efficacy .
  3. Research Tool: Used in pharmacological studies to understand GABAA receptor modulation and its implications in nervous system disorders.
Introduction to Pagoclone: Pharmacological Classification and Historical Context

Cyclopyrrolone Derivatives: Structural and Functional Taxonomy

Cyclopyrrolones constitute a specialized chemical class of GABAergic modulators characterized by a distinctive seven-membered lactam ring structure. Pagoclone shares this core architecture with clinically established compounds like zopiclone and eszopiclone, yet exhibits critical structural modifications that confer unique pharmacological properties. The molecular framework of pagoclone consists of a chiral cyclopyrrolone backbone with a 7-chloro-1,8-naphthyridin-2-yl substituent at position 2 and a 5-methyl-2-oxohexyl chain at position 3, creating a stereospecific binding conformation that enhances receptor subtype discrimination [1] [10].

Table: Structural and Pharmacological Comparison of Select Cyclopyrrolones

CompoundCore StructureKey SubstituentsPrimary IndicationReceptor Subtype Selectivity
Pagoclone3,4-Dihydro-1H-isoindol-1-one7-Chloro-1,8-naphthyridin-2-yl; 5-Methyl-2-oxohexylInvestigational (anxiety disorders)α2/α3 partial agonist; α3 full agonist
Zopiclone5-(2-Chloropyridin-3-yl) derivative4-Methylpiperazin-1-yl carbonylInsomniaPan-GABAA partial agonist
Eszopiclone(S)-Zopiclone enantiomerSame as zopicloneInsomniaEnhanced α3 affinity

The synthesis pathway for pagoclone involves a multi-step sequence beginning with the condensation of phthalic anhydride with 2-amino-7-chloro-1,8-naphthyridine to form an intermediate phthalimide. Subsequent selective reduction yields a hydroxyisoindolinone, which undergoes nucleophilic displacement with an ester-stabilized carbanion from ethyl 5-methyl-3-oxohexanoate, culminating in the formation of the final structure through an aldol-elimination cascade [1] [10]. This synthetic route produces pagoclone as the active (+)-enantiomer of the racemate RP 59037, with the stereochemistry proving essential for its preferential binding to specific GABAA receptor subtypes [8]. Unlike earlier cyclopyrrolones developed primarily as hypnotics, pagoclone's structural configuration minimizes sedative effects while preserving anxiolytic activity, representing a deliberate shift toward functionally selective agents within this chemical class [3] [6].

Nonbenzodiazepine GABAA Modulators: Mechanistic Distinctions

Pagoclone exemplifies the therapeutic potential of nonbenzodiazepine GABAA modulators, which interact with the benzodiazepine binding site while exhibiting markedly different chemical structures and receptor subtype selectivity profiles. Mechanistically, pagoclone functions as a partial agonist at GABAA receptors containing α1, α2, and α5 subunits and a full agonist at α3-containing receptors [1] [5]. This contrasts sharply with classical benzodiazepines like diazepam, which act as non-selective full agonists across all GABAA receptor subtypes. Pagoclone binds with high affinity (Ki values ranging 0.7–9.1 nM) to human GABAA receptors containing α1, α2, α3, or α5 subunits, but its functional activity varies significantly across subtypes [1] [10].

Table: GABAA Receptor Subunit Binding Affinity and Functional Activity of Pagoclone

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPhysiological Effect
α1βγ20.7-1.2Partial agonistMinimal sedation
α2βγ21.5-2.3Partial agonistAnxiolysis
α3βγ23.1-6.6Full agonistAnxiolysis/muscle relaxation
α5βγ28.9-9.1Partial agonistMinimal cognitive effects

The functional selectivity of pagoclone produces a distinct neurophysiological profile characterized by robust anxiolytic effects with attenuated sedative, amnestic, and motor-impairing properties. Preclinical studies demonstrate that pagoclone potentiates GABA-induced chloride currents with significantly lower efficacy than benzodiazepines at α1-containing receptors—the subtype primarily responsible for sedation [1] [8]. Clinical evidence supports this mechanistic distinction; neuropsychological assessments in healthy volunteers receiving therapeutic doses (0.15–0.6 mg twice daily) revealed only transient and mild effects on learning and memory at the highest dose, with no significant psychomotor impairment observed after six days of administration [2]. Pagoclone's partial agonism at critical receptor subtypes creates a ceiling effect for adverse neurological consequences while maintaining therapeutic anxiolysis, representing a fundamental advance in GABAA modulator pharmacology [1] [6].

Historical Development of Pagoclone: From Synthesis to Investigational Status

The developmental trajectory of pagoclone illustrates the challenges inherent in translating receptor subtype selectivity into clinical success. Synthesized in the early 1990s by researchers at Rhône-Poulenc Rorer (later part of Sanofi-Aventis), pagoclone emerged from a focused effort to create partial agonists at the benzodiazepine binding site [1] [5]. The compound was initially patented in 1996 (US Patent 5498716) as a 2-amino naphthyridine derivative with anxiolytic properties [1]. Early preclinical studies demonstrated that pagoclone reduced anxiety-like behaviors in rodent models without producing the significant ataxia or sedation characteristic of reference benzodiazepines [8] [10].

Clinical development progressed through multiple Phase II trials exploring diverse therapeutic applications. In a randomized, double-blind crossover study of patients with DSM-IV panic disorder, pagoclone (0.1 mg three times daily) significantly reduced panic attack frequency compared to baseline (mean reduction from 5.8 to 3.6 attacks/week, p=0.05), though it did not achieve statistical superiority over placebo in direct comparison [9]. The compound subsequently underwent investigation for persistent developmental stuttering based on hypotheses that GABAergic modulation might improve speech fluency. A randomized clinical trial demonstrated that approximately 55% of pagoclone-treated subjects showed clinically meaningful fluency improvement compared to 38% in the placebo group, though these promising results failed to translate into sufficient efficacy in subsequent Phase II evaluations, leading to discontinuation of development for this indication [1] [6]. Despite its investigational status, intellectual property protections continued through 2009 with a patent specifically claiming pagoclone's use in social anxiety disorder (US Patent 7553847B2), reflecting persistent commercial interest in its mechanism [7].

Rationale for Development: Limitations of Classical Anxiolytics

The development of pagoclone addressed well-documented limitations inherent to conventional benzodiazepine anxiolytics, which dominated the therapeutic landscape throughout the latter half of the 20th century. Classical benzodiazepines (e.g., diazepam, alprazolam) act as full positive allosteric modulators at GABAA receptors, producing indiscriminate enhancement of inhibitory neurotransmission across multiple neural circuits [4] [6]. This non-selective mechanism underlies their substantial adverse effect burden, including dose-dependent sedation, cognitive impairment, motor incoordination, and respiratory depression—particularly concerning in elderly populations [6]. Additionally, benzodiazepines exhibit significant abuse liability and induce both physiological dependence and potentially severe withdrawal syndromes, complicating long-term therapy [4].

Pagoclone was specifically engineered to overcome these limitations through two interrelated pharmacological strategies: partial agonism and receptor subtype selectivity. As a partial agonist, pagoclone produces submaximal potentiation of GABA-induced chloride currents even with full receptor occupancy, creating an inherent ceiling effect that attenuates sedative and cognitive adverse effects [1] [5]. Neuropsychological assessments confirmed this advantage, demonstrating that therapeutic doses of pagoclone produced only minimal and transient effects on alertness, learning, and memory—effects that diminished with continued administration [2]. The compound's preferential activity at α2/α3-containing receptors further refined its therapeutic profile, targeting neural circuits implicated in anxiety regulation (e.g., hippocampal-amygdala pathways) while sparing α1-rich regions responsible for sedation (e.g., thalamocortical projections) [3] [6]. Abuse potential studies reinforced this optimized profile, showing pagoclone produced subjective effects similar to or slightly lower than diazepam, with reduced sedative properties potentially enhancing safety [1]. Collectively, these pharmacological attributes positioned pagoclone as a promising alternative to classical anxiolytics, offering comparable therapeutic efficacy with an improved neurological tolerability profile [1] [9].

Table: Comparative Advantages of Pagoclone Relative to Classical Benzodiazepines

Pharmacological PropertyClassical BenzodiazepinesPagocloneTherapeutic Implication
Receptor Subtype SelectivityPan-GABAA activityα2/α3 preferentialTargeted anxiolysis without sedation
Intrinsic ActivityFull agonistPartial agonistReduced adverse effects ceiling
Sedative PotentialDose-dependent sedationMinimal at therapeutic dosesImproved functional capacity
Cognitive ImpairmentSignificant anterograde amnesiaTransient mild effectsEnhanced tolerability
Abuse LiabilitySchedule IV controlled substanceLower than diazepamReduced misuse potential

The investigational journey of pagoclone, while ultimately not yielding a marketed therapeutic, provided crucial insights that informed subsequent development of GABAA receptor modulators. Its carefully engineered receptor subtype selectivity established proof-of-concept for separating anxiolytic effects from sedation through partial agonism at specific receptor combinations [1] [5]. Though development challenges halted clinical progression, pagoclone remains a valuable pharmacological tool for understanding structure-activity relationships within the cyclopyrrolone class and continues to inform targeted approaches to anxiety therapeutics that maximize efficacy while minimizing neurological compromise [3] [6].

Properties

CAS Number

133737-48-1

Product Name

Pagoclone

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-3H-isoindol-1-one

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

InChI

InChI=1S/C23H22ClN3O2/c1-14(2)7-10-16(28)13-19-17-5-3-4-6-18(17)23(29)27(19)21-12-9-15-8-11-20(24)25-22(15)26-21/h3-6,8-9,11-12,14,19H,7,10,13H2,1-2H3

InChI Key

HIUPRQPBWVEQJJ-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl

Synonyms

2-(7-chloro-1.8-naphthyridin-2-yl)-2,3-dihydro-3-(5-methyl-2-oxohexyl)-1H-isoindol-1-one
pagoclone
RP 62955

Canonical SMILES

CC(C)CCC(=O)CC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.